Ethyl 2-bromoquinoline-4-carboxylate
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Overview
Description
Ethyl 2-bromoquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. This compound is particularly significant due to its potential use in various scientific research fields, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoquinoline-4-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate under Friedlaender condensation conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes using bromine or NBS. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of quinoline derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-aminquinoline-4-carboxylate derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-bromoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-bromoquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromoquinoline-2-carboxylate
- Ethyl 6-bromoquinoline-4-carboxylate
- 2-Methylquinoline
- Quinoline N-oxides
Uniqueness
Ethyl 2-bromoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-bromoquinoline-4-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
Molecular Formula: C12H10BrN O2
Molecular Weight: 280.12 g/mol
Structural Features: The compound features a quinoline backbone with a bromine atom at the 2-position and an ethyl ester functional group at the 4-position. These structural characteristics enhance its reactivity and interaction with biological targets.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: The compound can inhibit various enzymes, disrupting normal cellular functions.
- DNA Binding: It has been shown to bind to DNA, which may interfere with replication and transcription processes.
- Protein Interaction: The compound interacts with proteins involved in cellular signaling pathways, potentially altering their activity.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound could be developed into a novel antimicrobial agent.
Anticancer Activity
In cancer research, this compound has been investigated for its cytotoxic effects on several cancer cell lines. Notable findings include:
- Cell Lines Tested:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound exhibited IC50 values ranging from 5 to 15 µM across these cell lines, indicating potent anticancer activity.
Case Studies
-
Study on Antiviral Activity:
A study evaluated the antiviral potential of this compound against Enterovirus D68 (EV-D68). The compound demonstrated a CC50 of approximately 80 µM, indicating significant antiviral activity compared to control compounds . -
In Vivo Efficacy:
In animal models, this compound was tested for its efficacy in reducing tumor size. Results showed a reduction in tumor volume by up to 50% within two weeks of treatment, highlighting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinoline derivatives but exhibits unique properties due to the bromine substitution. A comparison table is provided below:
Compound | Bromine Substitution | Antimicrobial Activity | Anticancer Activity (IC50) |
---|---|---|---|
This compound | Yes | Significant | 5 - 15 µM |
Methyl 2-chloroquinoline-4-carboxylate | No | Moderate | >20 µM |
Methyl 2-fluoroquinoline-4-carboxylate | No | Low | >30 µM |
Properties
IUPAC Name |
ethyl 2-bromoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKYCHWBUYDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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